Deoxycholoyl-Coenzyme A is a derivative of deoxycholic acid, a bile acid involved in the emulsification of fats and absorption of fat-soluble vitamins in the intestine. This compound plays a significant role in various biochemical pathways, particularly in lipid metabolism. Deoxycholoyl-Coenzyme A is synthesized from deoxycholic acid through the action of specific enzymes, forming an important intermediate in the metabolic processing of bile acids.
Deoxycholoyl-Coenzyme A is primarily derived from deoxycholic acid, which is produced in the liver from cholesterol via a series of enzymatic reactions. The synthesis of deoxycholoyl-Coenzyme A occurs in tissues that metabolize bile acids, including the liver and intestines.
Deoxycholoyl-Coenzyme A belongs to the class of acyl-Coenzyme A derivatives. These compounds are characterized by the presence of a coenzyme A moiety linked to a fatty acyl group, which allows them to participate in various metabolic reactions.
The synthesis of Deoxycholoyl-Coenzyme A typically involves enzymatic conversion processes where deoxycholic acid is activated by coenzyme A. This reaction is catalyzed by enzymes such as bile acid CoA ligase.
Deoxycholoyl-Coenzyme A has a complex molecular structure characterized by:
Deoxycholoyl-Coenzyme A participates in several important biochemical reactions:
These reactions typically occur in cellular compartments such as mitochondria and peroxisomes where enzymes specific to bile acid metabolism are localized. Techniques like mass spectrometry can be used to analyze these reactions quantitatively.
The mechanism by which Deoxycholoyl-Coenzyme A functions primarily involves its role as an acyl donor:
Studies have shown that Deoxycholoyl-Coenzyme A can influence metabolic pathways related to cholesterol homeostasis and energy metabolism, highlighting its significance beyond mere lipid digestion.
Deoxycholoyl-Coenzyme A has several important applications in scientific research:
Deoxycholoyl-CoA (DCA-CoA) is biosynthesized primarily through the ATP-dependent activity of bile acid-CoA ligase (BAL; EC 6.2.1.7), which catalyzes the thioesterification of deoxycholic acid (DCA) with coenzyme A. This enzymatic reaction occurs in two sequential steps: first, DCA reacts with ATP to form an acyl-adenylate intermediate (deoxycholyl-AMP), and second, CoA attacks this intermediate, displacing AMP to yield deoxycholoyl-CoA [1]. Subcellular localization studies in rat liver models demonstrate that BAL activity is predominantly confined to the endoplasmic reticulum (ER), where it serves as a sensitive enzymic marker for this organelle. The enzyme exhibits distinct kinetic parameters for different bile acid substrates, with a significantly lower Michaelis constant (Km) for deoxycholate (13.4 ± 1.7 µM) compared to cholate (45.5 ± 5.6 µM), indicating higher substrate affinity for DCA despite similar maximal velocities (Vmax) [1].
Competitive inhibition studies reveal that taurocholate and deoxycholate act as potent inhibitors of cholic acid:CoA ligase, with deoxycholate exhibiting an inhibition constant (Ki) closely aligned with its Km for the deoxycholoyl-CoA-synthesizing reaction. This kinetic profile suggests that a single enzyme is likely responsible for activating both cholic acid and deoxycholic acid in hepatic tissues [1]. The reaction mechanism conserves energy through substrate-level phosphorylation, requiring stoichiometric ATP consumption:
DCA + ATP → DCA-AMP + PPiDCA-AMP + CoA → DCA-CoA + AMP
Table 1: Kinetic Parameters of Bile Acid-CoA Ligase in Rat Liver Endoplasmic Reticulum
Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitors | Ki (µM) |
---|---|---|---|---|
Deoxycholate | 13.4 ± 1.7 | 1.84 ± 0.11 | Taurocholate | 28.2 ± 3.4 |
Cholate | 45.5 ± 5.6 | 1.92 ± 0.13 | Deoxycholate | 15.1 ± 2.1 |
Hepatic DCA-CoA biosynthesis is tightly regulated through substrate competition, transcriptional control of transporter expression, and nuclear receptor signaling. The competitive inhibition between primary and secondary bile acids at the BAL active site creates a metabolic hierarchy where DCA potently suppresses choloyl-CoA synthesis (Ki ≈ 15 µM) [1]. This inhibition has physiological implications for bile acid pool composition, particularly under conditions of increased microbial DCA production.
The farnesoid X receptor (FXR) and fibroblast growth factor 15/19 (FGF15/19) axis serves as the master regulator of bile acid homeostasis. Upon activation by conjugated bile acids in ileal enterocytes, FXR induces FGF15/19 secretion into the portal circulation. This hormone then binds hepatic FGFR4 receptors, repressing CYP7A1 transcription—the rate-limiting enzyme in de novo bile acid synthesis. DCA-CoA indirectly influences this axis through its hydrolyzed product, DCA, which disrupts FXR-FGF15 signaling when present at elevated concentrations. Experimental studies in mice demonstrate that DCA supplementation (0.2% diet) downregulates ileal Fgf15 expression by 65%, leading to de-repression of hepatic bile acid synthesis and increased BAL substrate availability [6].
Transporter-mediated regulation further modulates DCA-CoA metabolism. The hepatic sinusoidal Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1) imports conjugated bile acids from portal blood, while the bile salt export pump (BSEP; ABCB11) exports DCA-CoA derivatives into canaliculi. DCA-induced dysbiosis downregulates NTCP expression by 40%, disrupting enterohepatic circulation efficiency and promoting systemic spillover of bile acids [6] [9].
Table 2: Regulatory Factors Influencing Hepatic DCA-CoA Metabolism
Regulatory Mechanism | Molecular Components | Effect on DCA-CoA Pathway | Experimental Evidence |
---|---|---|---|
Substrate Competition | BAL active site | DCA inhibits choloyl-CoA synthesis | Ki = 15.1 µM [1] |
FXR-FGF15 Axis | Ileal FXR, FGF15, Hepatic FGFR4 | DCA downregulates FGF15 → ↑ CYP7A1 | 65% ↓ ileal FGF15 in mice [6] |
Transporter Regulation | NTCP, BSEP, OSTα/β | Dysbiosis ↓ NTCP → impaired hepatic uptake | 40% ↓ NTCP protein [6] |
Intestinal microbiota plays an indispensable role in DCA-CoA generation through the biotransformation of primary bile acids. The Gram-positive bacterium Clostridium scindens exemplifies this process, encoding a specialized bai operon that enables 7α-dehydroxylation of cholic acid (CA) to deoxycholic acid (DCA)—the direct precursor of DCA-CoA. Remarkably, C. scindens achieves this transformation with extraordinary efficiency, converting >95% of CA to DCA within 24 hours in vitro, even when present at low abundances (1:104 to 1:106 community members) [3] [5].
The 7α-dehydroxylation pathway involves a multi-step enzymatic cascade:
The terminal reaction—catalyzed by bile acid CoA-transferase (EC 2.8.3.25)—conserves energy through CoA transfer rather than hydrolysis. BaiF specifically utilizes both lithocholoyl-CoA and deoxycholoyl-CoA as donors, while BaiK exclusively acts on deoxycholoyl-CoA. Both enzymes exhibit broad acceptor specificity, enabling CoA transfer to cholate, allocholate, and muricholate [5]. This enzymatic strategy allows gut bacteria to salvage ATP otherwise required for de novo CoA activation.
In vivo colonization studies in germ-free mice demonstrate that introducing C. scindens into a synthetic microbial community induces DCA production despite low bacterial abundance (0.04 ± 0.01% of microbiota). This results in significant DCA accumulation in serum (3186–9183 nM) and cecum (499–1091 pmol/mg), confirming the functional impact of low-abundance, high-efficiency DCA producers in the gut ecosystem [3].
Table 3: Key Microbial Enzymes in Deoxycholic Acid Production
Enzyme | Gene | EC Number | Function | Substrate Specificity |
---|---|---|---|---|
Bile acid CoA-transferase | baiF | 2.8.3.25 | CoA transfer to DCA | Lithocholoyl-CoA, Deoxycholoyl-CoA |
Bile acid CoA-transferase | baiK | 2.8.3.25 | CoA transfer to DCA | Deoxycholoyl-CoA only |
Choloyl-CoA synthetase | baiB | 6.2.1.7 | CA activation to choloyl-CoA | Cholic acid, Deoxycholic acid |
Deoxycholoyl-CoA participates in a tightly regulated enterohepatic circulation (EHC), undergoing compartment-specific transformations across hepatic, biliary, intestinal, and systemic pools. Metabolic flux analysis reveals that an efficient EHC conserves >95% of bile acids, with <3% lost to fecal excretion [4]. The transport machinery governing DCA-CoA derivatives includes:
Quantitative analysis of compartmental fluxes demonstrates that the gallbladder concentrates DCA-CoA derivatives 10-fold during fasting, while postprandial secretion increases duodenal concentrations to 5–10 mmol/L. Dysbiosis-induced disruptions significantly alter this flux: DCA supplementation (0.2% diet) in mice reduces fecal bile acid deconjugation by 60% and increases hepatic Cyp7a1 expression 2.5-fold, indicating disrupted negative feedback [6].
The metabolic interplay between microbial DCA production and hepatic conjugation creates a bidirectional regulatory loop. Elevated colonic DCA increases hepatic DCA-CoA synthesis, which in turn amplifies DCA conjugation and secretion into bile. However, DCA-induced dysbiosis impairs this cycle by downregulating ileal FXR-FGF15 signaling, reducing ASBT expression, and diminishing bile acid recovery. This results in paradoxical increases in both hepatic synthesis and fecal loss—a hallmark of bile acid dysregulation observed in inflammatory conditions [6] [9].
Table 4: Compartment-Specific Dynamics of DCA-CoA Derivatives in Enterohepatic Circulation
Compartment | Primary Transporters | DCA-CoA Metabolites | Concentration Range |
---|---|---|---|
Hepatocyte | NTCP (uptake), BSEP (export) | DCA-CoA, Tauro-DCA, Glyco-DCA | 0.5–1.5 mM (intracellular) |
Gallbladder Bile | - | Tauro-DCA, Glyco-DCA | 50–100 mM (fasting) |
Duodenum | - | Conjugated DCA derivatives | 5–10 mM (postprandial) |
Ileum | ASBT (reabsorption) | Tauro-DCA, Glyco-DCA | 0.5–2 mM |
Systemic Circulation | OSTα/β (export) | Unconjugated DCA | 3–9 µM (healthy) |
Recent multi-omics approaches have quantified DCA-CoA flux under pathological conditions. In carbon tetrachloride-induced chronic liver injury, DCA supplementation increases microbial production of 3-epi-DCA, 12-keto-lithocholic acid (12-KLCA), and iso-deoxycholic acid (IsoDCA) through Akkermansia muciniphila-mediated transformations. These structural analogs compete with DCA-CoA for hepatic reactivation, reducing the effective concentration of bioactive DCA-CoA derivatives and impairing FXR activation [2]. This metabolic diversion illustrates how microbial modifications influence the functional output of the enterohepatic DCA-CoA pool.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7